molecular formula C11H12O4 B092306 3,5-Dimethoxycinnamic acid CAS No. 16909-11-8

3,5-Dimethoxycinnamic acid

Cat. No.: B092306
CAS No.: 16909-11-8
M. Wt: 208.21 g/mol
InChI Key: VLSRUFWCGBMYDJ-ONEGZZNKSA-N
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Description

3,5-Dimethoxycinnamic acid is an organic compound with the chemical formula C₁₁H₁₂O₄. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions. This compound is predominantly found in its trans configuration and is known for its white crystalline solid appearance .

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxycinnamic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as lipoxygenase and cyclooxygenase, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . Furthermore, this compound affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . These effects contribute to the compound’s ability to protect cells from oxidative damage and reduce inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes like lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of reactive oxygen species . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of antioxidant enzymes . These molecular interactions underline the compound’s role in modulating oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects for several weeks in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and storage methods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of the compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenylpropanoid metabolism. The compound is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its overall efficacy in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound has been found to localize in different cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethoxycinnamic acid can be achieved through the methyl esterification reaction of cinnamic acid. A common method involves esterifying cinnamic acid with methanol in the presence of a catalyst to produce this compound methyl ester. This methyl ester is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade methanol and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dimethoxycinnamic acid
  • 4-Hydroxy-3,5-dimethoxycinnamic acid
  • trans-Cinnamic acid
  • 3,4-Methylenedioxycinnamic acid

Comparison: 3,5-Dimethoxycinnamic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 3,4-Dimethoxycinnamic acid, the 3,5-isomer has different steric and electronic properties, leading to variations in its antioxidant and anti-inflammatory activities. The presence of methoxy groups at the 3 and 5 positions also distinguishes it from trans-Cinnamic acid, which lacks these substituents and therefore has different chemical and biological properties .

Properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251999
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601251999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20767-04-8, 16909-11-8
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20767-04-8
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Record name 16909-11-8
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Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-dimethoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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